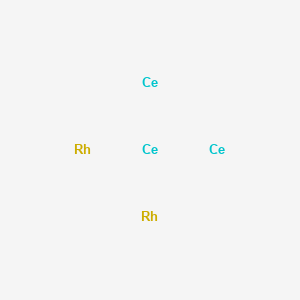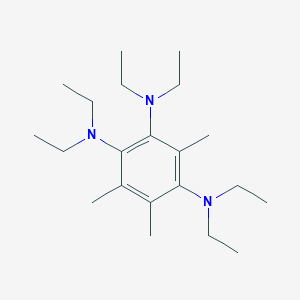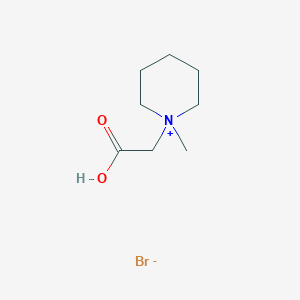
1,3-Benzodioxole, 2-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 2-ethoxy- is a heterocyclic organic compound characterized by a benzene ring fused with a dioxole ring and an ethoxy group attached to the second carbon of the dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications, including pharmaceuticals, agrochemicals, and aromatic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2-ethoxy- can be synthesized through the condensation of catechol with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxole ring .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 2-ethoxy- often involves continuous flow processes to enhance efficiency and scalability. These processes utilize recyclable heterogeneous catalysts to improve yield and selectivity while minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 2-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 2-ethoxy- has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, insecticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 2-ethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, derivatives of 1,3-Benzodioxole have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the ethoxy group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group instead of an ethoxy group.
Uniqueness
1,3-Benzodioxole, 2-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
IUPAC Name |
2-ethoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHPHVKACNSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1OC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341525 |
Source


|
| Record name | 1,3-Benzodioxole, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64736-45-4 |
Source


|
| Record name | 1,3-Benzodioxole, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
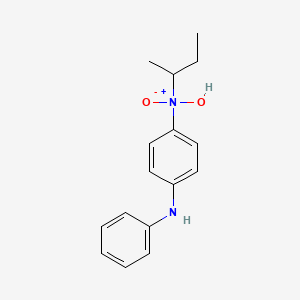
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
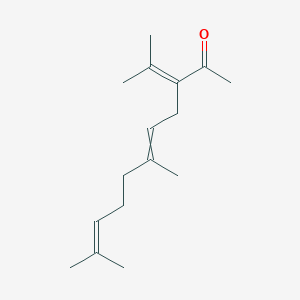
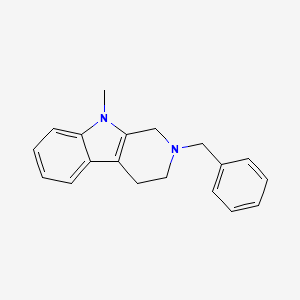
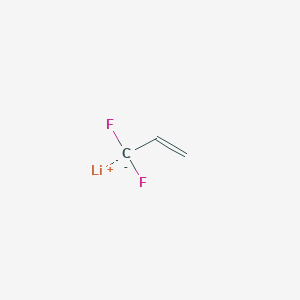

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
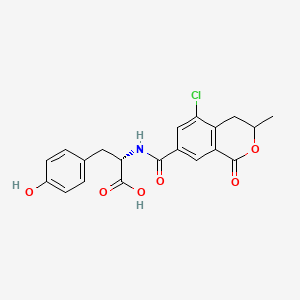


![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
